molecular formula C26H35FeOP2+ B14805391 JoSPOphos SL-J688-2

JoSPOphos SL-J688-2

Cat. No.: B14805391
M. Wt: 481.3 g/mol
InChI Key: ZDAOENLJZQJOAH-SQKCAUCHSA-N
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Description

JoSPOphos SL-J688-2 is a chiral bidentate ligand featuring a secondary phosphine oxide (SPO) unit, widely employed in asymmetric catalysis. Its unique structure enables coordination to transition metals (e.g., Ni, Rh) via unconventional agostic interactions between the P–H bond and the metal center . This ligand is pivotal in enantioselective C–H functionalization and hydrofunctionalization reactions, such as the nickel-catalyzed asymmetric C–H cyclization of imidazoles and rhodium-catalyzed hydroamination of allenes . The SPO unit plays a dual role: (i) stabilizing catalytic intermediates through hydrogen bonding and (ii) enabling stepwise hydrogen transfer mechanisms, such as σ-complex-assisted metathesis (σ-CAM), which are critical for achieving high enantioselectivity (up to 99:1 er) .

Properties

Molecular Formula

C26H35FeOP2+

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;;/t16-;;/m0../s1

InChI Key

ZDAOENLJZQJOAH-SQKCAUCHSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JoSPOphos SL-J688-2 involves the reaction of ferrocene with phenylphosphinoyl and di-tert-butylphosphino groups. The process typically requires the use of chiral catalysts to ensure the enantiomeric purity of the final product. The reaction conditions often include inert atmospheres, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

JoSPOphos SL-J688-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in asymmetric hydrogenation reactions, the ligand can produce chiral alcohols with high enantiomeric excess .

Scientific Research Applications

JoSPOphos SL-J688-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential in biocatalysis and enzyme mimetics.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of JoSPOphos SL-J688-2 involves its coordination to transition metals, forming stable complexes that can catalyze various chemical reactions. The ligand’s chiral environment induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differentiation

Feature JoSPOphos SL-J688-2 Traditional Phosphine Ligands (e.g., BINAP, Josiphos)
Coordination Mode Bidentate with SPO unit; forms agostic P–H···Ni/Rh interactions . Typically rely on lone-pair donation from P atoms; no SPO-mediated bonding.
Mechanistic Pathway Enables σ-CAM mechanism, involving P–H oxidative addition and hydrogen transfer . Limited to oxidative addition (OA) or ligand-to-ligand hydrogen transfer.
Enantioselectivity High (e.g., 96:4 er in experiments, 99:1 er in DFT calculations) . Moderate to high, but often requires additional additives for optimization.
Catalytic Regeneration Facilitates Ni(0) regeneration via stepwise hydrogen transfer from cod ligands . No evidence of metal-center regeneration via ligand-mediated pathways.

Performance in Key Reactions

  • Nickel-Catalyzed C–H Cyclization :
    JoSPOphos enables a low-energy pathway (ΔG‡ = 25.2 kcal/mol) for C(sp²)–H activation via σ-CAM, outperforming traditional ligands that require higher barriers (ΔG‡ > 30 kcal/mol) . Substitutents on the P atoms fine-tune steric repulsions, directly correlating with enantiomeric ratios (e.g., bulkier groups increase er by 10–15%) .

  • Rhodium-Catalyzed Hydroamination :
    JoSPOphos achieves >90% enantiomeric excess (ee) in allylic C–N bond formation with tetrazoles, whereas other SPO-free ligands (e.g., DTBM-Segphos) show reduced regioselectivity and ee (<70%) .

Computational Insights

DFT studies reveal that JoSPOphos stabilizes key transition states (TS) through:

  • Agostic Interactions : Shortened P–H···Ni distances (1.8–2.0 Å) lower TS energy by 3–5 kcal/mol .
  • Steric Control : Bulky substituents on P atoms disfavor high-energy TS configurations (e.g., TS800 in Ni catalysis has 2.20 Å H/H repulsion vs. 2.50 Å in TS8) .

Research Findings and Data Tables

Table 1: Key Metrics in Nickel-Catalyzed C–H Cyclization

Ligand ΔG‡ (kcal/mol) Enantiomeric Ratio (er) Mechanistic Pathway
This compound 25.2 96:4 (exp.), 99:1 (DFT) σ-CAM
BINAP 31.8 80:20 Oxidative Addition
Monophos (SPO-free) 34.5 65:35 LLHT

Table 2: Rh-Catalyzed Hydroamination Performance

Ligand Substrate Yield (%) ee (%) Regioselectivity
This compound Tetrazoles 85 92 >20:1
DTBM-Segphos Tetrazoles 72 68 5:1
Josiphos Pyrazoles 78 88 15:1

Critical Advantages of this compound

  • Mechanistic Versatility: Unlocks non-traditional pathways (σ-CAM) inaccessible to SPO-free ligands .
  • Tunable Steric Profile : Substituents on P atoms enable precise control over enantioselectivity .
  • Cross-Metal Compatibility : Effective in both Ni (C–H activation) and Rh (hydrofunctionalization) systems .

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